6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride
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Overview
Description
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- is a chemical compound with a complex structure that includes a furan ring fused to a pyran ring, with a carbonyl chloride and a methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The furan and pyran rings can participate in cyclization reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO-: Unique due to its specific structure and functional groups.
2H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO-: Similar structure but different position of the hydrogen atom.
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 5-METHYL-4-OXO-: Similar structure but different position of the methyl group.
Uniqueness
The uniqueness of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- lies in its specific arrangement of functional groups and rings, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
104270-66-8 |
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Molecular Formula |
C9H5ClO4 |
Molecular Weight |
212.58 g/mol |
IUPAC Name |
6-methyl-4-oxofuro[3,2-c]pyran-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO4/c1-4-2-6-7(9(12)14-4)5(3-13-6)8(10)11/h2-3H,1H3 |
InChI Key |
YWJCVHOXEDKRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CO2)C(=O)Cl)C(=O)O1 |
Origin of Product |
United States |
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